

Commercial Suppliers and Technical Guide for 6-Iodobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 6-Iodobenzo[d]thiazol-2-amine

Cat. No.: B096846

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthesis of **6-Iodobenzo[d]thiazol-2-amine** (CAS No. 16582-58-4). This compound is a valuable building block in medicinal chemistry and drug discovery, belonging to the privileged benzothiazole scaffold known for a wide range of biological activities.

Commercial Availability

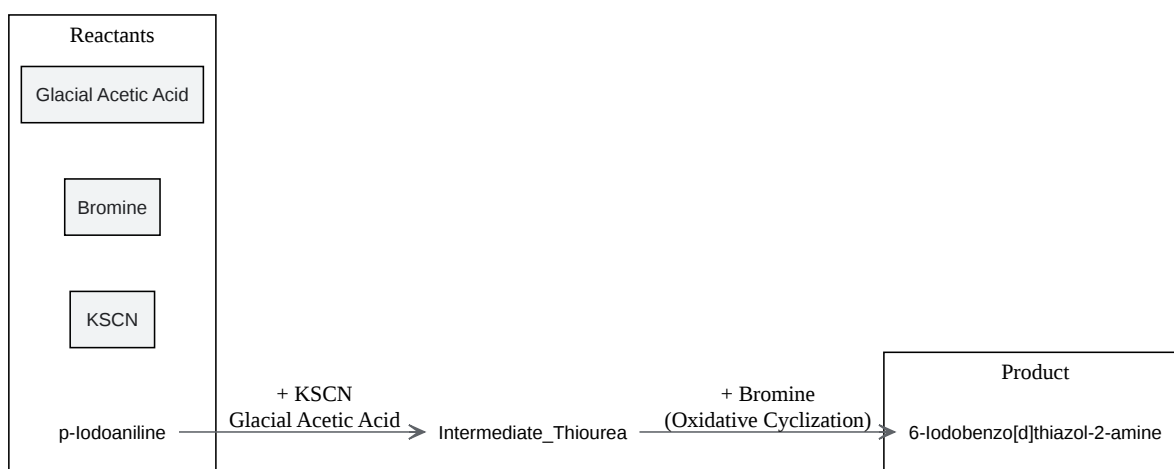
Several commercial suppliers offer **6-Iodobenzo[d]thiazol-2-amine**. The following table summarizes the available information on suppliers, product numbers, purity, and available quantities. Researchers are advised to visit the suppliers' websites for the most current information and to request quotations.

Supplier	Product Name(s)	CAS Number	Purity	Available Quantities
Benchchem	6-Iodobenzo[d]thiazol-2-amine	16582-58-4	Inquire	Inquire
CymitQuimica	2-Benzothiazolamine, 6-iodo-	16582-58-4	97%	100mg, 250mg, 1g, 5g, 10g[1]
Alfa Chemistry	2-Amino-6-iodobenzothiazole	16582-58-4	96%	Inquire[2]
AK Scientific, Inc.	6-Iodobenzo[d]thiazol-2-amine	16582-58-4	Inquire	Inquire[3]
BLD Pharm	6-Iodobenzo[d]thiazol-2-amine	16582-58-4	Inquire	Inquire
Sigma-Aldrich	6-Iodobenzo[d]thiazol-2-amine	16582-58-4	Inquire	Inquire
Moldeb	6-Iodobenzo[d]thiazol-2-amine	16582-58-4	97%	Inquire[4]

Synthesis of 2-Amino-6-halobenzothiazoles: A General Experimental Protocol

The synthesis of **6-Iodobenzo[d]thiazol-2-amine** can be achieved through the oxidative cyclization of a corresponding p-halo-substituted aniline. The following is a generalized experimental protocol adapted from established methods for the synthesis of 2-amino-6-substituted benzothiazoles.[5][6][7][8]

Reaction Scheme:



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Caption: General synthesis of **6-Iodobenzo[d]thiazol-2-amine**.

Materials and Reagents:

- p-Iodoaniline
- Potassium thiocyanate (KSCN)
- Glacial acetic acid
- Bromine (Br₂)
- 25% Aqueous ammonia solution or saturated sodium bicarbonate solution
- Methanol or Ethanol for recrystallization

Equipment:

- Three-necked round-bottom flask
- Stirrer
- Reflux condenser
- Thermometer
- Dropping funnel
- Ice bath
- Buchner funnel and flask for filtration
- Standard laboratory glassware

Procedure:

- Formation of the Thiourea Intermediate:
 - In a three-necked round-bottom flask equipped with a stirrer, dissolve p-iodoaniline (1 equivalent) in glacial acetic acid.
 - Add potassium thiocyanate (KSCN) (4 equivalents) to the solution and stir the mixture at room temperature for 45-60 minutes.
- Oxidative Cyclization:
 - Cool the reaction mixture to 10-15°C using an ice bath.
 - Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise from a dropping funnel. Maintain the temperature below 20°C during the addition. The solution will typically turn into a yellow or orange suspension.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- Work-up and Isolation:
 - Carefully neutralize the reaction mixture by slowly adding 25% aqueous ammonia solution or a saturated solution of sodium bicarbonate until the pH is approximately 8. This should be done in a well-ventilated fume hood as the reaction can be exothermic and may release gases.
 - The crude product will precipitate out of the solution.
 - Collect the precipitate by vacuum filtration using a Buchner funnel.
 - Wash the solid thoroughly with water to remove any inorganic salts.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final **6-Iodobenzo[d]thiazol-2-amine** as a solid.

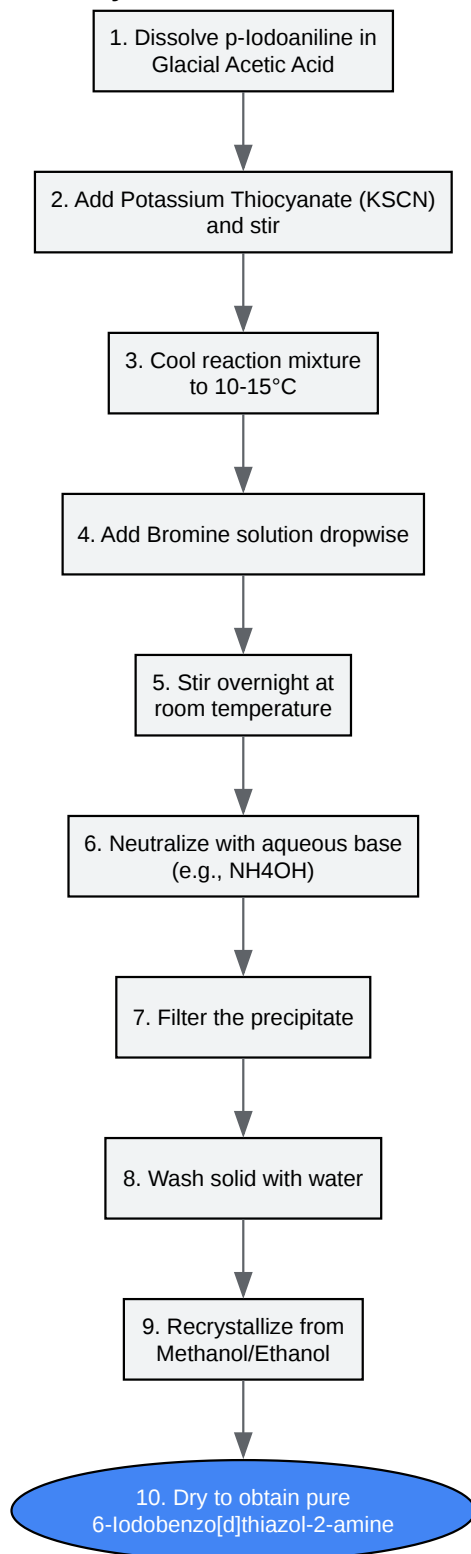
Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction can be exothermic, especially during neutralization. Proceed with caution and ensure adequate cooling.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **6-Iodobenzo[d]thiazol-2-amine**.

Synthesis Workflow



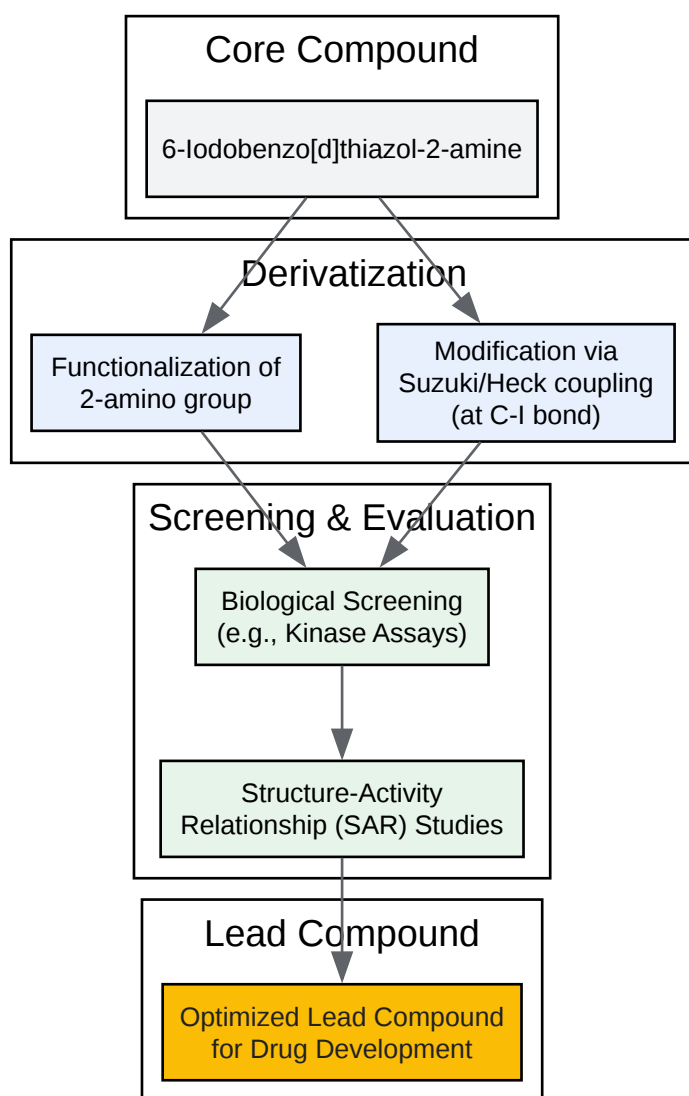
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Caption: Workflow for the synthesis of **6-Iodobenzo[d]thiazol-2-amine**.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving **6-Iodobenzo[d]thiazol-2-amine** are application-dependent and would be determined through biological screening, the benzothiazole scaffold is known to interact with various biological targets. For instance, derivatives have been shown to act as kinase inhibitors, antimicrobial agents, and anticancer compounds. The functionalization of the 2-amino group and the substitution at the 6-position with iodine provide opportunities for further chemical modifications to modulate biological activity and explore structure-activity relationships (SAR).

The following diagram illustrates a logical relationship for the potential development and application of this compound in drug discovery.



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